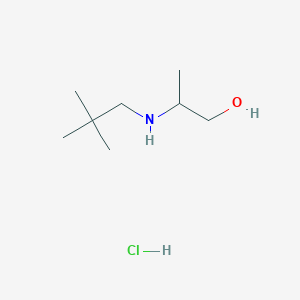

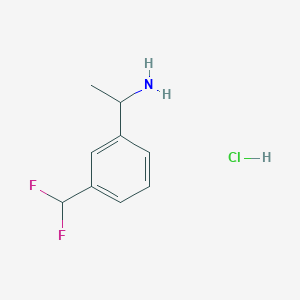

2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of amphetamine and has been found to possess unique properties that make it a promising candidate for use in a range of studies.

Scientific Research Applications

Synthesis and Biological Activity

- Synthesis of Derivatives: Research by Aghekyan et al. (2017) describes the synthesis of propan-2-ol derivatives, including those of the tetrahydroisoquinoline series. These compounds or their hydrochlorides exhibited moderate adrenergic blocking and sympatholytic activities, indicating potential biological activity Aghekyan et al., 2017.

Conformational Analyses

- Crystal Structure Studies: A study by Nitek et al. (2020) analyzed the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. These structures, including their hydrochlorides, provided insights into the conformations of these compounds in different environments, which is crucial for understanding their interaction with biological molecules Nitek et al., 2020.

Hydrogen Bonding Studies

- Study of Hydrogen Bonds in Derivatives: Li et al. (1994) investigated the hydrogen bonding in ferrocene derivatives, including 1-ferrocenyl-2,2-dimethylpropan-1-ol. Understanding hydrogen bonding is key in drug design and molecular interaction studies Li et al., 1994.

Generation of Structurally Diverse Compounds

- Library Generation via Alkylation and Ring Closure: Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride to generate a structurally diverse library of compounds through alkylation and ring closure reactions. This approach is significant in medicinal chemistry for the discovery of new therapeutic agents Roman, 2013.

Occupational Exposure Assessment

- Assessment in Workplace Air: Jeżewska and Woźnica (2020) developed a method to determine propan-2-ol in workplace air, which is essential for occupational health and safety. This research is crucial in industries where 2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride and similar compounds are used Jeżewska & Woźnica, 2020.

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

- Cardioselectivity Research: A study by Rzeszotarski et al. (1979) focused on the synthesis and analysis of beta-adrenoceptor blocking agents, including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols. This research contributes to understanding the pharmacodynamics of such compounds in cardiovascular therapeutics Rzeszotarski et al., 1979.

Properties

IUPAC Name |

2-(2,2-dimethylpropylamino)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-7(5-10)9-6-8(2,3)4;/h7,9-10H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJZBBSDWSUST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2432592.png)

![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)

![3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid](/img/structure/B2432595.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)

![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)

![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)

![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)

![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)

![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)